

# 2-Pyrrolidin-3-ylpyridine CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Pyrrolidin-3-ylpyridine**

Cat. No.: **B123321**

[Get Quote](#)

## An In-Depth Technical Guide to 2-Pyrrolidin-3-ylpyridine

### Abstract

This technical guide provides a comprehensive overview of **2-Pyrrolidin-3-ylpyridine**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Possessing a unique structural combination of a pyridine ring and a pyrrolidine moiety, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.<sup>[1]</sup> This document details its chemical identifiers, physicochemical properties, proposed synthetic strategies, and analytical characterization methods. Furthermore, it explores the compound's primary application as a scaffold for nicotinic acetylcholine receptor (nAChR) modulators and outlines the essential safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel nitrogen-containing heterocyclic compounds.

## Chemical Identity and Identifiers

**2-Pyrrolidin-3-ylpyridine** is a distinct chemical entity with a specific connectivity between its two heterocyclic rings. It is crucial to distinguish it from its structural isomers, such as 3-(Pyrrolidin-2-yl)pyridine (nornicotine), which may exhibit different pharmacological and toxicological profiles. The definitive identifiers for **2-Pyrrolidin-3-ylpyridine** are summarized below.

Table 1: Core Identifiers for **2-Pyrrolidin-3-ylpyridine**

Identifier	Value	Source
CAS Number	150281-45-1	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-pyrrolidin-3-ylpyridine	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	148.21 g/mol	<a href="#">[1]</a>
PubChem CID	5013938	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD01862539	<a href="#">[1]</a>
InChI	InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2	<a href="#">[2]</a>
InChIKey	STXABSODTGKUAK-UHFFFAOYSA-N	<a href="#">[2]</a>
Canonical SMILES	C1CNCC1C2=CC=CC=N2	<a href="#">[2]</a>

For comparative purposes, the identifiers for the common isomer, nornicotine, are provided in Table 2.

Table 2: Identifiers for the Isomer 3-(Pyrrolidin-2-yl)pyridine (Nornicotine)

Identifier	Value	Source
CAS Number	5746-86-1 (racemate)	<a href="#">[3]</a>
(S)-Enantiomer CAS	494-97-3	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	3-pyrrolidin-2-ylpyridine	<a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	148.20 g/mol	<a href="#">[3]</a>
PubChem CID	412	<a href="#">[3]</a>

## Physicochemical and Pharmacological Properties

The physical state and storage requirements are critical for maintaining the integrity of the compound. Its structural similarity to known nicotinic agonists provides a strong basis for its presumed pharmacological role.

Table 3: Physicochemical Properties of **2-Pyrrolidin-3-ylpyridine**

Property	Value	Source
Appearance	Colorless to clear yellow liquid	[1]
Purity	≥ 95% (by NMR)	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

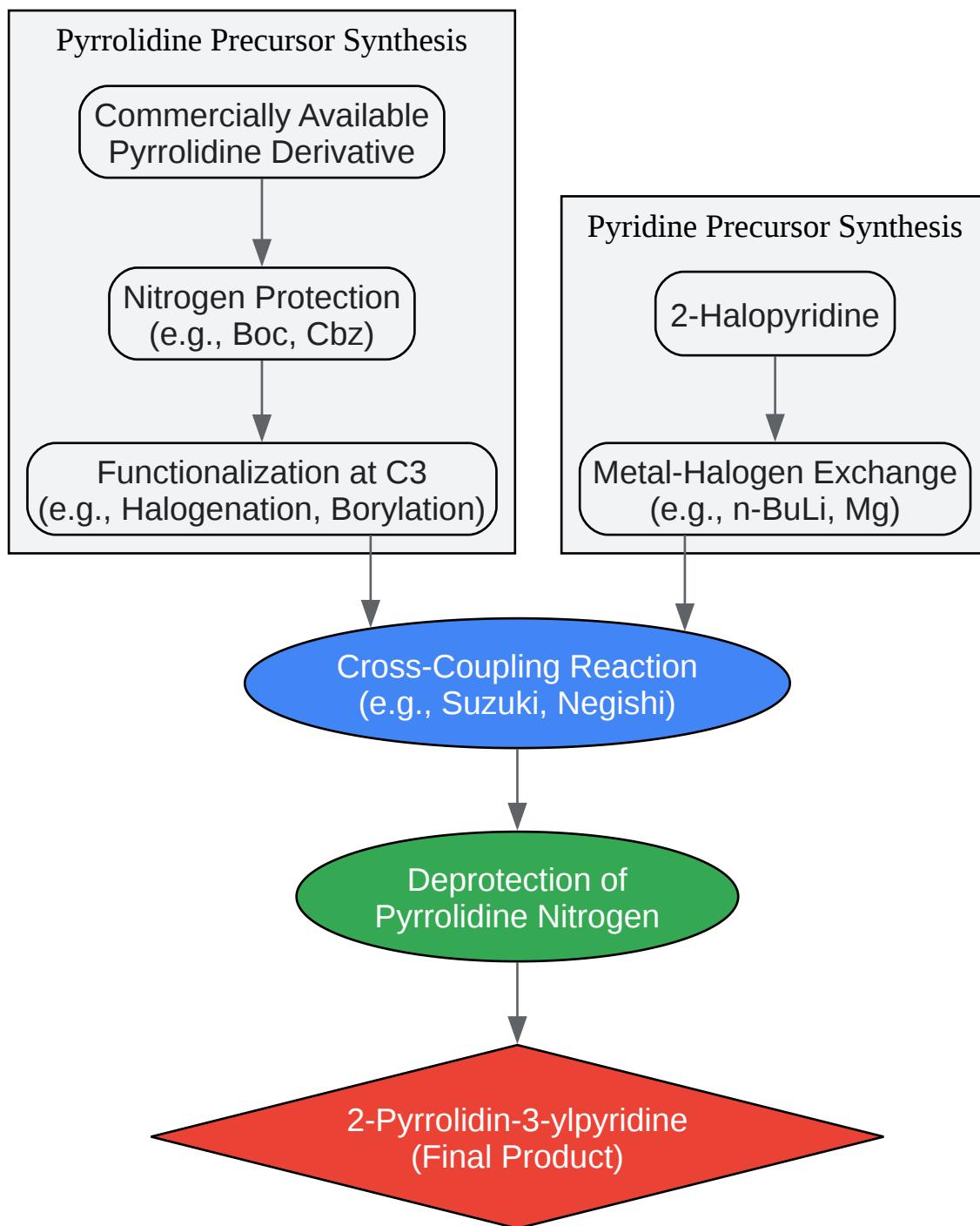
The pyrrolidine and pyridine motifs are foundational scaffolds in medicinal chemistry.[7][8][9] The saturated,  $sp^3$ -hybridized pyrrolidine ring imparts three-dimensionality, which can enhance binding selectivity and improve physicochemical properties like solubility compared to flat aromatic systems.[7][8] The pyridine ring is a common feature in drugs targeting the central nervous system and can participate in crucial hydrogen bonding interactions with biological targets.[10][11]

## Rationale for Synthesis and Experimental Workflow

While specific, published synthetic protocols for **2-Pyrrolidin-3-ylpyridine** are not readily available, its structure suggests a logical retrosynthetic approach common in medicinal chemistry. The primary goal is the formation of the C-C bond between the C3 position of the pyrrolidine ring and the C2 position of the pyridine ring.

**Expert Insight:** A plausible synthetic strategy would involve the coupling of a suitably protected pyrrolidine derivative, activated at the 3-position, with a pyridine derivative. For instance, a protected 3-halopyrrolidine could be coupled with a 2-lithiated or 2-Grignard pyridine reagent. Alternatively, a nucleophilic pyrrolidine precursor could be added to an activated pyridine ring. The choice of protecting groups for the pyrrolidine nitrogen is critical to prevent side reactions and would be selected based on compatibility with the coupling reaction conditions.

Below is a generalized workflow illustrating this synthetic logic.



[Click to download full resolution via product page](#)

**Figure 1: Generalized synthetic workflow for 2-Pyrrolidin-3-ylpyridine.**

## Analytical Characterization

To confirm the identity and purity of **2-Pyrrolidin-3-ylpyridine**, a suite of standard analytical techniques would be employed. The expected results are based on the compound's known molecular structure.

Table 4: Expected Analytical Signatures

Technique	Expected Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Pyridine Ring Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).</li><li>- Pyrrolidine Ring Protons: A series of multiplets in the aliphatic region (~1.5-4.0 ppm), corresponding to the CH and CH<sub>2</sub> groups.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Pyridine Carbons: Signals in the aromatic region (~120-150 ppm).</li><li>- Pyrrolidine Carbons: Signals in the aliphatic region (~25-60 ppm).</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- Molecular Ion Peak (M<sup>+</sup>): Expected at m/z = 148.1000 (for C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>).<sup>[2]</sup> Fragmentation patterns would involve cleavage of the pyrrolidine ring or the bond connecting the two rings.</li></ul>
Purity Analysis (NMR/GC-MS)	A purity of ≥95% is typically required for research applications. <sup>[1]</sup>

**Self-Validation:** The combination of these techniques provides a self-validating system. Mass spectrometry confirms the correct molecular weight, while <sup>1</sup>H and <sup>13</sup>C NMR confirm the specific arrangement of atoms and the ratio of protons, ensuring the correct isomer has been synthesized and is of high purity.

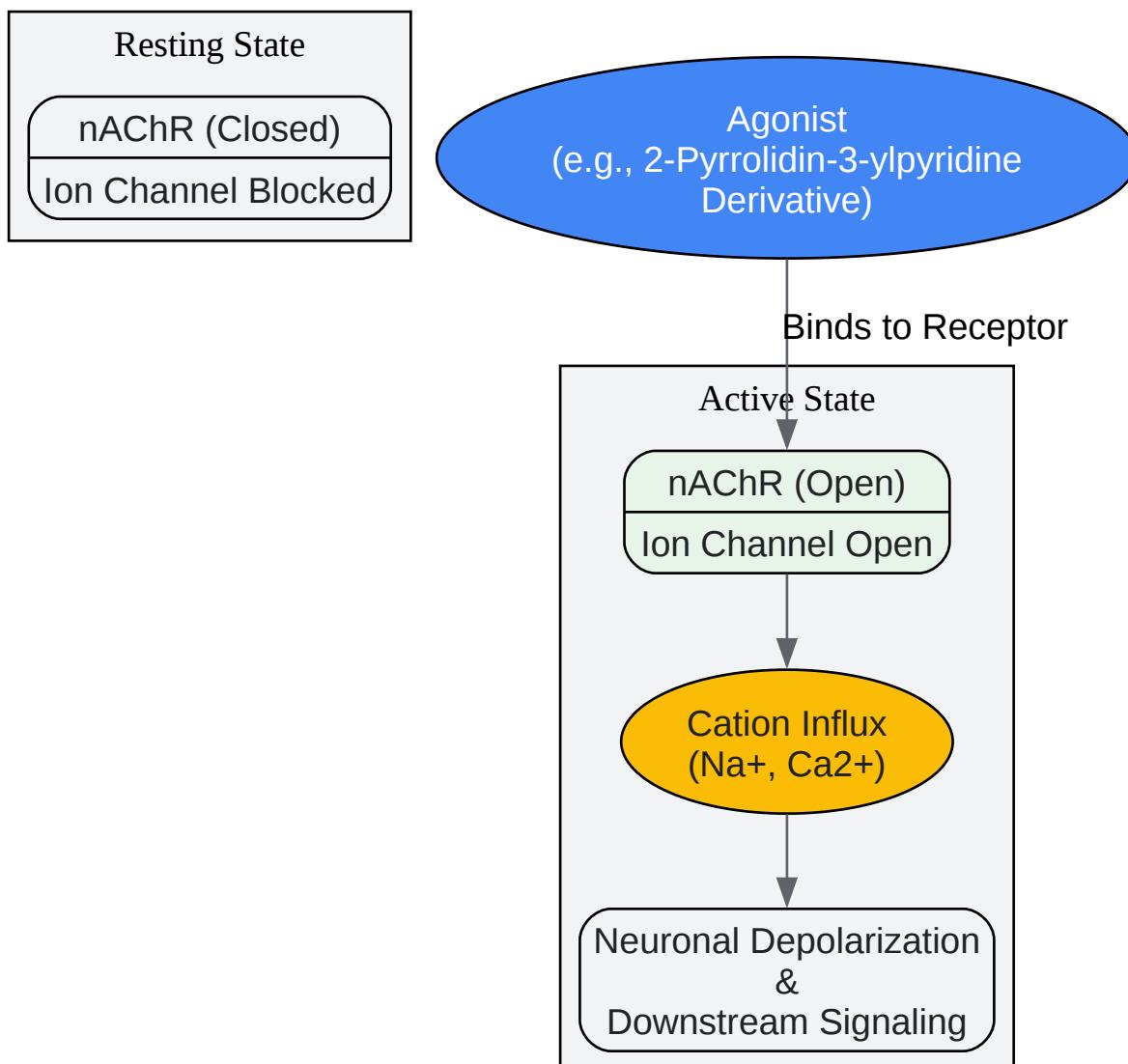
## Applications in Drug Development: A Nicotinic Acetylcholine Receptor (nAChR) Scaffold

The primary value of **2-Pyrrolidin-3-ylpyridine** lies in its application as a key intermediate and structural scaffold in pharmaceutical research, particularly in neuroscience.<sup>[1]</sup> Its structure is a bioisostere of nicotine, the prototypical agonist for nicotinic acetylcholine receptors (nAChRs).

nAChRs are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[12][13] These receptors are pentameric proteins composed of five subunits arranged around a central ion pore.[14][15] In mammals, there are numerous nAChR subunits (e.g.,  $\alpha$ 2– $\alpha$ 7,  $\alpha$ 9,  $\alpha$ 10, and  $\beta$ 2– $\beta$ 4) that combine in various stoichiometries to form a diverse family of receptor subtypes with distinct pharmacological properties.[14][15][16] The predominant subtypes in the brain are the  $\alpha$ 4 $\beta$ 2\* and  $\alpha$ 7 receptors.[15]

The binding of an agonist like acetylcholine (ACh) or nicotine to the interface between subunits stabilizes the channel's open state.[12][13][16] This allows the influx of cations ( $\text{Na}^+$ ,  $\text{K}^+$ , and in some cases  $\text{Ca}^{2+}$ ), leading to depolarization of the neuron and subsequent downstream signaling.[12][13]

Compounds based on the **2-Pyrrolidin-3-ylpyridine** scaffold are designed to mimic this action, acting as agonists or partial agonists at specific nAChR subtypes. Modulating these receptors is a key therapeutic strategy for neurological and psychiatric conditions, including Alzheimer's disease, nicotine dependence, depression, and anxiety.[1][12]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]

- 2. 2-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 5013938 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-3-(Pyrrolidin-2-yl)pyridine | CymitQuimica [cymitquimica.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. nbinno.com [nbino.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 乙酰胆碱受体 (烟碱型) [sigmaaldrich.com]
- 16. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [2-Pyrrolidin-3-ylpyridine CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123321#2-pyrrolidin-3-ylpyridine-cas-number-and-identifiers>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)